2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
Overview
Description
2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate is a chemical compound with the molecular formula C9H7Cl3O4 It is an ester derivative of 3,5-dihydroxybenzoic acid and 2,2,2-trichloroethanol
Scientific Research Applications
2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . Suitable protective equipment should be worn and generation of vapor or mist should be prevented .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 2,2,2-trichloroethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of 3,5-dihydroxybenzoic acid and other derivatives.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
Methyl 3,5-Dihydroxybenzoate: Similar ester derivative with a methyl group instead of a trichloroethyl group.
Ethyl 3,5-Dihydroxybenzoate: Another ester derivative with an ethyl group.
Propyl 3,5-Dihydroxybenzoate: Ester derivative with a propyl group.
Uniqueness: 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and specific reactivity patterns .
Properties
IUPAC Name |
2,2,2-trichloroethyl 3,5-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O4/c10-9(11,12)4-16-8(15)5-1-6(13)3-7(14)2-5/h1-3,13-14H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFDPTHAQUCMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)OCC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572657 | |
Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143330-91-0 | |
Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate in dendrimer synthesis?
A1: this compound serves as a key monomer in the convergent synthesis of dendritic polyesters [, ]. Its structure allows for controlled and iterative esterification reactions, leading to the formation of branched dendritic structures. The 2,2,2-trichloroethyl ester group acts as a protecting group, enabling the selective deprotection and activation of focal points for further dendrimer growth.
Q2: How does the choice of this compound impact the properties of the resulting dendrimers?
A2: Utilizing this compound in conjunction with 3,5-dihydroxybenzyl alcohol allows for the controlled incorporation of both ester and ether linkages within the dendritic framework []. This control over chemical composition directly influences the dendrimer's physicochemical properties. For instance, researchers observed that the glass transition temperatures of the resulting block copolymers were primarily determined by the ratio of ether to ester building blocks, rather than the specific geometric arrangement of these blocks within the dendrimer structure [].
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